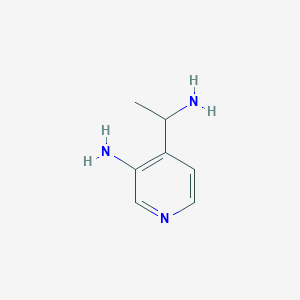
4-(1-Aminoethyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Aminoethyl)pyridin-3-amine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with an amine source under suitable conditions. For example, the reaction of 4-bromopyridine with methylamine in the presence of a copper catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Aminoethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.
Wissenschaftliche Forschungsanwendungen
4-(1-Aminoethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(1-Aminoethyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)pyridine: This compound has a similar structure but with a different substitution pattern.
3-(Aminomethyl)pyridine: Another similar compound with the amino group positioned differently on the pyridine ring.
Uniqueness
4-(1-Aminoethyl)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C7H11N3 |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
4-(1-aminoethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H11N3/c1-5(8)6-2-3-10-4-7(6)9/h2-5H,8-9H2,1H3 |
InChI-Schlüssel |
HSFJLXYYXSBTBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=NC=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


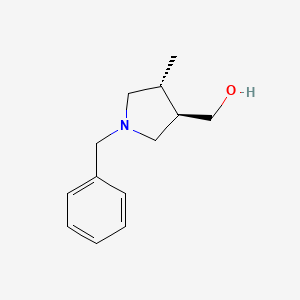


![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)
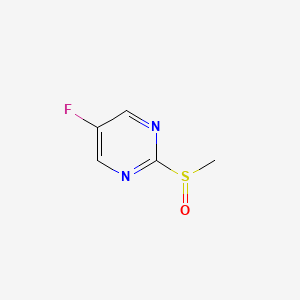
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)
![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)
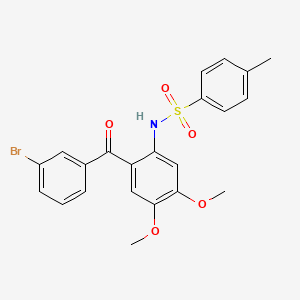
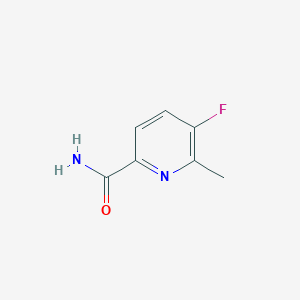



![4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride](/img/structure/B13003115.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)
